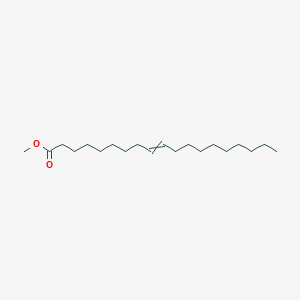
Methyl nonadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl nonadec-9-enoate is a chemical compound with the molecular formula C20H38O2. It is an ester derived from nonadecenoic acid and methanol. This compound is part of the fatty acid methyl esters family, which are commonly used in various industrial and scientific applications due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl nonadec-9-enoate can be synthesized through the esterification of nonadecenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl nonadec-9-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into corresponding carboxylic acids or other oxidized products.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Nonadecenoic acid or other oxidized derivatives.
Reduction: Nonadec-9-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Methyl nonadec-9-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of biodiesel, lubricants, and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of methyl nonadec-9-enoate involves its interaction with various molecular targets and pathways. As a fatty acid methyl ester, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also act as a signaling molecule, modulating pathways involved in inflammation, metabolism, and cell signaling .
Comparison with Similar Compounds
Methyl hexadec-9-enoate: Similar in structure but with a shorter carbon chain (C17H32O2).
Methyl octadec-9-enoate: Another similar compound with an 18-carbon chain (C19H36O2).
Uniqueness: Methyl nonadec-9-enoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain fatty acid methyl esters. This longer chain length can affect its solubility, melting point, and reactivity, making it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
62405-50-9 |
|---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl nonadec-9-enoate |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h11-12H,3-10,13-19H2,1-2H3 |
InChI Key |
LVZMZWLPKRAINW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















